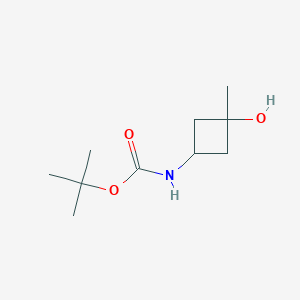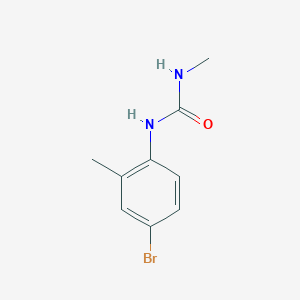![molecular formula C12H19NO4 B3102902 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid CAS No. 1427460-12-5](/img/structure/B3102902.png)
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
Descripción general
Descripción
“3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid” is a chemical compound with the CAS Number: 1250995-41-5 . It has a solid form and its molecular formula is C12H19NO4 . The SMILES string representation of this compound is O=C (OC © ©C)N1CC (C2)C (C (O)=O)C2C1 .
Molecular Structure Analysis
The InChI string for “this compound” is 1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7-4-8(6-13)9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) . This indicates the presence of a bicyclic structure with a nitrogen atom and a carboxylic acid group.Physical and Chemical Properties Analysis
The compound is a solid . It has a predicted boiling point of 371.0±35.0 °C and a predicted density of 1.232±0.06 g/cm3 . The predicted pKa value is 4.52±0.20 .Aplicaciones Científicas De Investigación
Analog Compounds and Their Applications
Thromboxane Receptor Antagonists : Compounds like SQ 27,427, a novel oxabicyclo[2.2.1]heptane derivative, have been studied for their thromboxane receptor antagonist properties, indicating potential applications in treating conditions related to thrombosis and other cardiovascular diseases (Greenberg et al., 1984).
Antimicrobial Agents : Alicyclic alpha-amino acids like 1-aminocyclopentanecarboxylic acid (ACPC) and 1-aminocyclobutanecarboxylic acid (ACBC) have been explored for their tumor-localizing characteristics, suggesting potential applications in cancer diagnostics and therapy (Washburn et al., 1978).
Blood-Brain Barrier Transport Studies : The transport of compounds like 1-aminocyclohexanecarboxylic acid across the blood-brain barrier has been investigated, demonstrating the relevance of such studies in understanding drug delivery mechanisms to the brain (Aoyagi et al., 1988).
β-Cell Protective Effects : Compounds activating glutamate dehydrogenase, such as 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), have been shown to have β-cell protective effects, suggesting potential applications in diabetes treatment and research (Han et al., 2012).
Anti-Inflammatory and Analgesic Agents : Research on derivatives of anti-inflammatory drugs, such as (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides, indicates potential applications of structurally related compounds in developing non-ulcerogenic anti-inflammatory and analgesic medications (Berk et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7-4-8(6-13)9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCJMHMUVJXYQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Methyl-10-oxo-2,3,5,6-tetrahydro-1h,4h,10h-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde](/img/structure/B3102867.png)


![6-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B3102883.png)

![7-Chloroimidazo[1,5-a]pyridine](/img/structure/B3102892.png)
![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B3102897.png)


